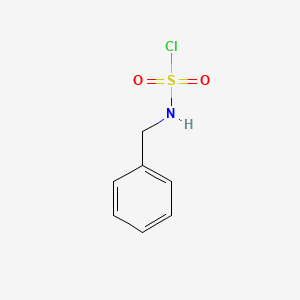

Benzylsulfamoyl chloride

概要

説明

Benzylsulfamoyl chloride is a chemical compound with the molecular formula C7H8ClNO2S . It has a molecular weight of 205.66 . It is typically stored at a temperature of 4°C .

Molecular Structure Analysis

The InChI code for Benzylsulfamoyl chloride is 1S/C7H8ClNO2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Benzylsulfamoyl chloride is a liquid . Its boiling point is predicted to be 336.1±35.0 °C, and its density is predicted to be 1.399±0.06 g/cm3 . Its pKa is predicted to be 7.62±0.40 .科学的研究の応用

1. Use in Detection of Lead Ions

Benzylsulfamoyl chloride, specifically benzyl disulphide derived from it, has been utilized as an ionophore in developing a poly(vinyl chloride)-based membrane electrode. This electrode is effective for the detection of lead ions, showcasing a Nernstian slope of 29.2±1.3 mV per decade and a linear range of 2×10^−5 – 5×10^−2 M for Pb(NO3)2. This demonstrates its potential in environmental monitoring and public health applications (Abbaspour & Tavakol, 1999).

2. Role in Synthesis of Anticancer Agents

A study involving benzene sulfonamide derivatives, synthesized through the reaction of aldehydes thio-semi-carbazones with benzene sulphonyl chloride, highlighted the anticancer properties of these compounds. Two derivatives demonstrated potent effects against MCF-7 breast carcinoma cell lines. This underscores the potential of benzylsulfamoyl chloride derivatives in the development of new anticancer drugs (Mohamed et al., 2022).

3. Use in Chemical Synthesis and Industrial Processes

Research has shown the effectiveness of benzylsulfamoyl chloride in various chemical syntheses and industrial processes. For instance, it serves as a key intermediate in the production of quaternary ammonium compounds like benzalkonium chloride, which have pharmaceutical applications. The study of residual products in these processes is crucial for ensuring the quality and safety of the final compounds (Prieto-Blanco et al., 2009).

4. Applications in Material Science

Benzylsulfamoyl chloride has found applications in material science, particularly in the preparation of polyamide microcapsules via interfacial polycondensation. This process, which involves acyl chloride molecules, is significant in the encapsulation of agents without the use of organic solvents, benefiting environmental protection (Soto-Portas et al., 2003).

5. Role in Sensitization Studies

Historically, benzylsulfamoyl chloride and its derivatives have been used in sensitization studies, particularly in understanding allergic reactions and anaphylaxis. These studies provide insights into the mechanisms of allergic reactions at the molecular level (Landsteiner & Jacobs, 1936).

6. In Electrocatalysis and Electrochemistry

Research indicates that benzylsulfamoyl chloride is significant in electrocatalysis, particularly in the reduction of benzyl chloride on various electrodes. It aids in understanding the electrochemical processes and the production of industrial chemicals like toluene and bibenzyl (Souza et al., 2015).

Safety and Hazards

作用機序

Target of Action

For instance, benzalkonium chloride, a biocide, has been found to act on the cell membranes of microorganisms .

Mode of Action

It’s worth noting that biocides, which are chemically similar, can interfere with the replication of genetic information (nucleic acids) or interact with cell membranes .

Action Environment

The action, efficacy, and stability of Benzylsulfamoyl chloride can be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, temperature, and other conditions can affect how the compound interacts with its targets and carries out its actions .

特性

IUPAC Name |

N-benzylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAOLWKGJFXPND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543034 | |

| Record name | Benzylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56379-96-5 | |

| Record name | Benzylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

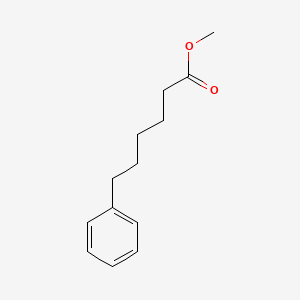

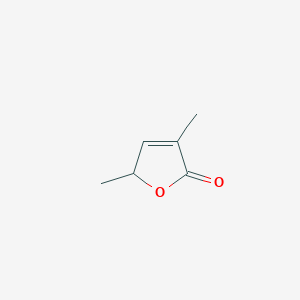

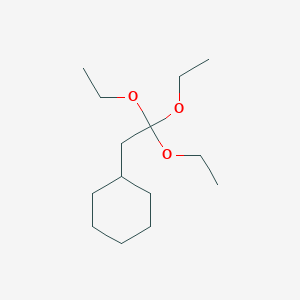

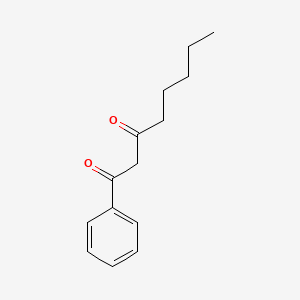

Synthesis routes and methods

Procedure details

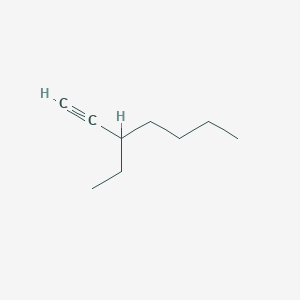

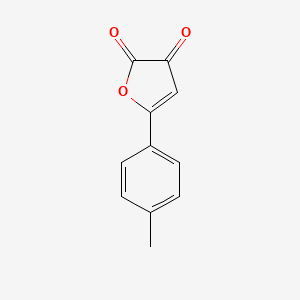

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

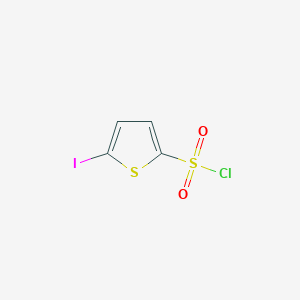

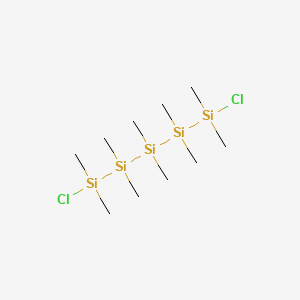

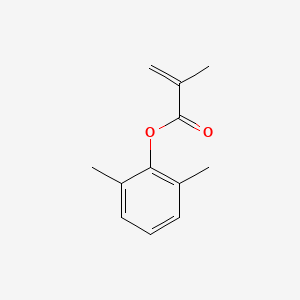

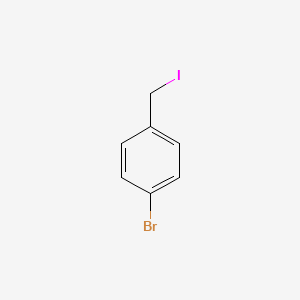

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis-](/img/structure/B3053762.png)